molecular formula C20H18N2OS B2889304 (2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide CAS No. 304895-53-2

(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B2889304
CAS No.: 304895-53-2
M. Wt: 334.44
InChI Key: KALUHRRZSXQSBV-ZHACJKMWSA-N
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Description

(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide (Molecular Weight: 334.44 g/mol) is a synthetic cinnamamide derivative featuring a 1,3-thiazole core substituted with a 3-methylbenzyl group at the 5-position. Its structure (SMILES: O=C(Nc1ncc(s1)Cc1cccc(c1)C)/C=C/c1ccccc1) includes an α,β-unsaturated carbonyl system (E-configuration) linked to a phenyl ring and a thiazole moiety. The compound is described as a dry powder and is commercially available for research purposes (Vitas-M Lab ID: STK952334) .

Properties

IUPAC Name

(E)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-15-6-5-9-17(12-15)13-18-14-21-20(24-18)22-19(23)11-10-16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H,21,22,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALUHRRZSXQSBV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide is a compound belonging to the thiazole derivatives class. This compound has garnered attention due to its potential biological activities, particularly in the context of anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C21H20N2OS
  • Molecular Weight : 348.46 g/mol

This compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Biological Activity Overview

Research has indicated that this compound exhibits significant anticonvulsant activity . This section summarizes findings from various studies that explore its efficacy and mechanisms.

Anticonvulsant Activity

A notable study evaluated the anticonvulsant properties of related compounds, such as the derivative KM-568, which shares structural similarities with this compound. The results are summarized in Table 1.

Compound Model ED50 (mg/kg) Administration Route
KM-568Frings audiogenic seizure model13.21i.p.
KM-568Maximal electroshock test44.46i.p.
KM-5686-Hz psychomotor seizure model71.55i.p.

The compound demonstrated effective anticonvulsant activity across multiple seizure models, indicating its potential as a therapeutic agent for epilepsy.

The mechanism by which this compound exerts its effects is believed to involve modulation of GABAergic neurotransmission. In vivo studies have shown that it increases the seizure threshold in models induced by metrazol, suggesting an influence on GABA receptor activity.

Safety Profile

Safety evaluations conducted on similar compounds have shown promising results. For instance, KM-568 was assessed for cytotoxicity in HepG2 and H9c2 cell lines at concentrations up to 100 µM without significant adverse effects. Additionally, mutagenicity assays indicated that the compound does not exhibit mutagenic properties.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Anticonvulsant Efficacy : Research highlighted the efficacy of cinnamamide derivatives in various animal models of epilepsy, showcasing their potential as new therapeutic options.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the phenyl ring and amide moiety significantly affect biological activity. The presence of specific substituents can enhance anticonvulsant properties.

Comparison with Similar Compounds

Thiazole-Based Derivatives

Thiazole derivatives are widely explored for their biological activities. Key analogues include:

Compound Name Molecular Formula Substituents Melting Point (°C) Key Features Reference
(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide (Target) C₂₁H₂₀N₂OS 3-Methylbenzyl, phenylprop-2-enamide N/A Dry powder; Thiazole core
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 4-Methylphenyl, oxadiazole-sulfanyl 135–136 Buffer-colored amorphous solid
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) C₁₅H₁₄N₄O₂S₂ Phenyl, oxadiazole-sulfanyl 117–118 Pale white amorphous solid

Key Observations :

  • Melting points of analogous thiazole derivatives (e.g., 117–159°C) suggest solid-state stability, though the target compound’s physical properties require further characterization .

Oxadiazole and Sulfonamide Analogues

Oxadiazole derivatives exhibit structural diversity and bioactivity:

Compound Name Molecular Formula Substituents Key Features Reference
(2E)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide C₁₇H₁₂FN₃O₂ 4-Fluorophenyl, oxadiazole Commercial availability; Antistaphylococcal potential
AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide) C₁₄H₁₄N₆O₂S₂ Triazole-sulfanyl, methyl-thiazole Structural similarity score: 0.500 to reference drugs

Key Observations :

  • The oxadiazole derivative in shares the cinnamamide backbone but replaces the thiazole with an oxadiazole ring, which may alter electronic properties and target affinity.
  • Sulfonamide-thiazole hybrids (e.g., AB4) demonstrate moderate structural similarity (Tanimoto score: 0.500) to the target compound, highlighting the pharmacophore’s versatility .

N-Arylcinnamamide Derivatives

Cinnamamide derivatives are prominent in antimicrobial and anti-inflammatory research:

Compound Name Substituents Biological Activity Reference
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (10) 3-Fluoro-4-(trifluoromethyl)phenyl Bactericidal activity > Ampicillin; MRSA inhibition
(2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide (12) 2,6-Dibromophenyl Anti-inflammatory (NF-κB inhibition comparable to prednisone)
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3,5-Bis(trifluoromethyl)phenyl Potent antitubercular (MIC: <1 µg/mL)

Structure-Activity Relationships (SAR) :

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., -CF₃, -Br) at meta/para positions enhance lipophilicity and target binding, as seen in compound 10’s superior activity against Staphylococcus aureus .
  • Anti-Inflammatory Activity: Bulky substituents at ortho positions (e.g., 2,6-dibromo in compound 12) promote non-planar configurations, improving NF-κB inhibition while reducing cytotoxicity .
  • Cytotoxicity : Di-substitution with -Cl or -CF₃ at positions 3,4 or 3,5 increases cytotoxicity, limiting therapeutic utility (e.g., compounds 10, 11 in ) .

Preparation Methods

Thiazole Ring Formation

The core 1,3-thiazole moiety is synthesized via the Hantzsch thiazole synthesis , which involves cyclocondensation of α-haloketones with thioamides. For this compound, the reaction proceeds as follows:

  • Reactants :

    • α-Chloroketone derivative: 3-(3-methylbenzyl)-2-chloroacetophenone
    • Thioamide: Thioacetamide
  • Conditions :

    • Solvent: Ethanol (anhydrous)
    • Base: Sodium hydroxide (2.0 equiv)
    • Temperature: Reflux at 78°C for 6–8 hours

The reaction yields 5-(3-methylbenzyl)-1,3-thiazol-2-amine as a key intermediate.

Mechanistic Insight :
The process involves nucleophilic attack by the thioamide's sulfur on the α-carbon of the chloro ketone, followed by cyclization and elimination of HCl (Figure 1).

Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Modifications

Recent advances employ palladium tris(dibenzylideneacetone) [Pd₂(dba)₃] for critical transformations:

Parameter Optimal Condition Impact on Yield
Catalyst loading 5 mol% Maximizes TOF
Ligand Tris(2,4,6-trimethoxyphenyl)phosphine (ttmpp) Prevents β-hydride elimination
Solvent Tetrahydrofuran (THF) Enhances solubility
Temperature 80°C Balances kinetics/thermodynamics

These conditions improve regioselectivity during benzyl group installation.

Solvent and Base Effects

Comparative studies reveal:

  • Polar aprotic solvents (DMF, DMSO) accelerate amide coupling but promote epimerization.
  • Weak bases (K₂CO₃) minimize side reactions vs. strong bases (NaOH).

Characterization and Quality Control

Spectroscopic Data

Technique Key Signals Assignment
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J=15.4 Hz, 1H) Enamide CH
δ 7.45–7.28 (m, 5H) Phenyl protons
IR (ATR) 1654 cm⁻¹ (C=O stretch) Amide I band
HRMS m/z 334.434 [M+H]⁺ Molecular ion

These data confirm structural integrity and configurational purity.

Scalability and Industrial Considerations

Batch vs. Flow Chemistry

Batch process limitations :

  • Column chromatography required for intermediate purification
  • 62% overall yield at 1 kg scale

Continuous flow advantages :

  • Microreactor residence time: 8 minutes
  • 78% overall yield with in-line extraction

Q & A

Q. What are the critical steps in synthesizing (2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step protocols:

Thiazole ring formation via condensation of thiourea derivatives with α-haloketones (e.g., 3-methylbenzyl-substituted precursors).

Enamide linkage : Coupling the thiazole intermediate with cinnamic acid derivatives (e.g., via EDCI/HOBt-mediated amidation).

  • Optimization : Temperature (60–80°C for amidation), solvent polarity (DMF or THF for solubility), and catalyst selection (e.g., triethylamine for acid scavenging) are critical .
  • Purity control : HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–7.5 ppm for aromatic protons) validate intermediates .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Key techniques :
  • NMR spectroscopy : Assign aromatic protons (δ 6.8–7.6 ppm), thiazole C-H (δ 8.1–8.3 ppm), and E-configuration of the enamide (J = 15–16 Hz for trans coupling) .
  • IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and thiazole C=N absorption (~1550 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected ~395 m/z) .

Q. How does the compound interact with biological targets at the molecular level?

  • Mechanistic insights :
  • Thiazole ring : Acts as a hydrogen bond acceptor with enzyme active sites (e.g., kinases or proteases).
  • Enamide group : Stabilizes interactions via π-π stacking with aromatic residues (e.g., Tyr or Phe in binding pockets) .
  • 3-methylbenzyl group : Enhances lipophilicity, improving membrane permeability (logP ~3.5 predicted) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s 3D structure and binding affinity?

  • Approach :
  • Molecular docking : Use AutoDock Vina with PDB targets (e.g., EGFR kinase, PDB: 1M17). Parameters: Grid box centered on ATP-binding site, Lamarckian GA algorithm .
  • MD simulations : AMBER or GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å over 50 ns) .
    • Validation : Compare predicted binding energies (ΔG ~-9 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Q. How to resolve contradictions in biological activity data across different studies?

  • Case study : Discrepancies in IC₅₀ values for kinase inhibition.
  • Root cause : Variability in assay conditions (e.g., ATP concentration, pH).
  • Resolution :

Standardize protocols : Fixed ATP (1 mM), pH 7.4, 25°C.

Orthogonal assays : Use SPR (surface plasmon resonance) to validate binding kinetics (ka/kd) .

Q. What strategies enhance the compound’s stability and bioavailability?

  • Strategies :
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the enamide moiety to improve solubility .
  • Cocrystallization : Screen with coformers (e.g., succinic acid) to enhance thermal stability (DSC/TGA analysis) .

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